molecular formula C17H20ClN3O3S2 B2769789 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide CAS No. 922046-07-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide

Cat. No.: B2769789
CAS No.: 922046-07-9
M. Wt: 413.94
InChI Key: ICGBZTWPRHVDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide typically involves the reaction of 4-chlorobenzenesulfonamide with thiazole derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .

Chemical Reactions Analysis

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide exerts its effects involves the inhibition of specific enzymes and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar compounds to 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide include other thiazole derivatives such as:

  • 2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide
  • 4-(2,5-dichlorothienyl)-1,3-thiazole
  • 2-(4-aminophenyl)-1,3-thiazole

These compounds share structural similarities but may differ in their biological activities and chemical properties.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S2/c18-12-6-8-15(9-7-12)26(23,24)21-17-20-14(11-25-17)10-16(22)19-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGBZTWPRHVDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.